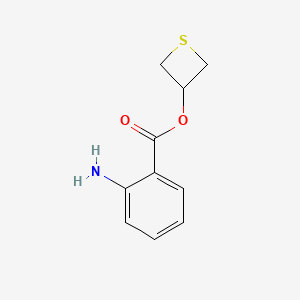

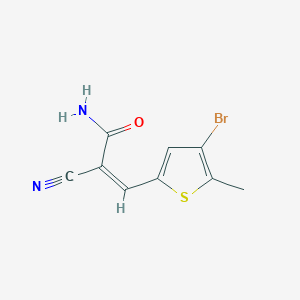

3-thietanyl 2-aminobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "3-thietanyl 2-aminobenzoate" often involves catalyzed reactions and cyclization processes. For instance, the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone/chalcone has been described for the synthesis of benzo[d]imidazo[2,1-b]thiazole, showcasing a variety of fused benzoimidazothiazole derivatives obtained by this protocol (Mishra et al., 2014). Similarly, the synthesis of 2-amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole by the reaction of p-hydrobenzoic acid and thiosemicarbazide using POCl3 as a catalyst indicates the intricacies involved in synthesizing complex thiadiazole derivatives (Xue-fen, 2008).

Molecular Structure Analysis

The molecular structure of compounds like "3-thietanyl 2-aminobenzoate" is characterized by their crystalline form and molecular bonding. For example, the X-ray crystal structures of adducts of 2-aminobenzothiazole with aromatic carboxylic acids have been synthesized and determined, revealing non-centrosymmetric proton-transfer complexes and signal relevance for second-order non-linear optical properties (Lynch et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of "3-thietanyl 2-aminobenzoate" derivatives often involves cycloaddition reactions and oxidative processes. The formation of thietane derivatives via intramolecular (2+2) cycloaddition of the CS and CC bonds upon irradiation indicates the complex chemical behavior of these compounds (Wipf & Heimgartner, 1987).

Physical Properties Analysis

The physical properties of "3-thietanyl 2-aminobenzoate" and similar compounds include solubility, melting points, and crystal structure. For instance, the crystal structures of six hydrogen-bonding 3D supramolecular salts from 2-aminobenzoic acid with organic acids were characterized by IR, EA, and XRD analysis technique, highlighting the importance of hydrogen bonding in determining the physical properties of these compounds (Lu et al., 2019).

Chemical Properties Analysis

The chemical properties of "3-thietanyl 2-aminobenzoate" encompass its reactivity with various reagents and under different conditions. The metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas, using catalytic iodine and molecular oxygen, showcases the oxidative cyclization/dehydrogenation processes that highlight the chemical versatility of these compounds (Zhao et al., 2013).

Applications De Recherche Scientifique

Formation of Thietane Derivatives via Intramolecular Cycloaddition

The study by Wipf and Heimgartner (1987) explores the formation of tricyclic thietane derivatives through intramolecular (2+2)-cycloaddition reactions. By irradiating 4-vinyl-1,3-thiazole-5(4H)-thiones synthesized from thiobenzoic acid and 3-amino-2H-azirines, they achieved the creation of these derivatives, demonstrating a method for constructing complex thietane structures from simpler precursors Wipf & Heimgartner, 1987.

Anticancer Applications of Thiazole Derivatives

Romagnoli et al. (2012) synthesized a series of 2-aryl/heteroaryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, evaluating their effectiveness as tubulin polymerization inhibitors and for growth inhibition activity against cancer cell lines. Their findings indicate the potential of thiazole derivatives in cancer treatment, particularly noting the antivascular activity and in vivo potency of compound 3b as an antimitotic agent with clinical potential Romagnoli et al., 2012.

Synthesis and Antitumor Activity of Heterocyclic Compounds

Shams et al. (2010) explored the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing significant antiproliferative activity against various cancer cell lines. The study showcases the broad spectrum of antitumor activities offered by these synthesized compounds, hinting at their potential in cancer therapy Shams et al., 2010.

Interaction of 2-Aminobenzothiazole with Human Serum Albumin

The interaction between 2-aminobenzothiazole (2-ABT) and human serum albumin (HSA) was studied by Sun et al. (2012) through multi-spectroscopic techniques and molecular modeling. Their research provides insights into how 2-ABT binds to HSA, which is crucial for understanding its transportation and biotoxicity in vivo, emphasizing the role of 2-aminobenzothiazole derivatives in biological systems Sun et al., 2012.

Novel Synthesis Approaches and Evaluation of CNS Activity

Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, evaluating their antidepressant and anxiolytic properties. This study not only presents new synthetic pathways for these derivatives but also highlights their potential in treating central nervous system disorders, showcasing the versatility and therapeutic potential of compounds related to 3-thietanyl 2-aminobenzoate Clerici et al., 2001.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

thietan-3-yl 2-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9-4-2-1-3-8(9)10(12)13-7-5-14-6-7/h1-4,7H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPSGZNVORLEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)OC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

carbamate](/img/structure/B5518675.png)

![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)

![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)

![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)